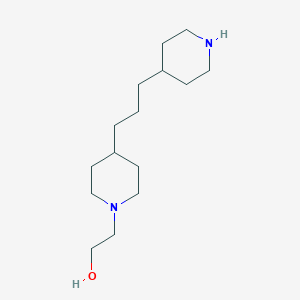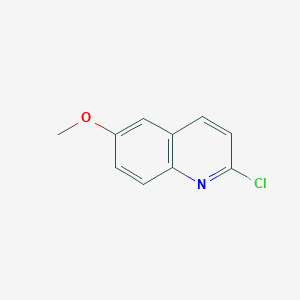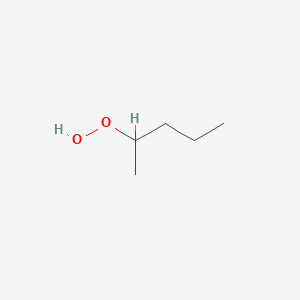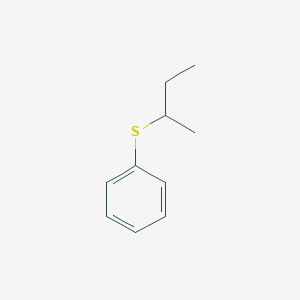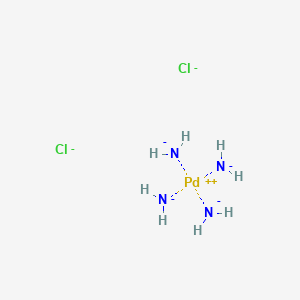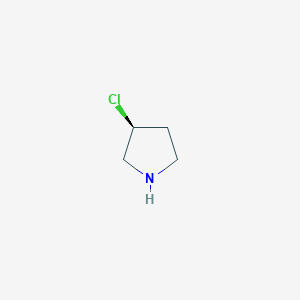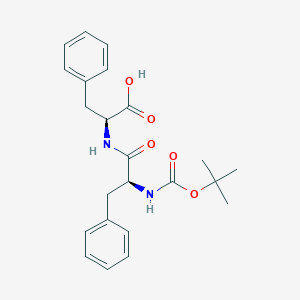
Oxalic acid, ammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Oxalic acid, ammonium salt, also known as ammonium oxalate, is a chemical compound with the formula (NH4)2C2O4. It is the ammonium salt of oxalic acid and consists of ammonium cations (NH4+) and oxalate anions (C2O4^2-). This compound is a colorless or white crystalline solid that is odorless and non-volatile. It occurs naturally in many plants and vegetables and is also found in guano. Ammonium oxalate is used in various applications, including as an analytical reagent and a reducing agent .
準備方法
Synthetic Routes and Reaction Conditions
Ammonium oxalate can be synthesized through the reaction of oxalic acid with ammonium carbonate in an aqueous environment. The reaction is as follows:
(COOH)2 + 2NH3 → (NH4)2C2O4
In this process, 100 grams of oxalic acid is dissolved in 800 milliliters of water and then neutralized with approximately 83 grams of ammonium carbonate. The solution can be gently warmed to facilitate the reaction .
Industrial Production Methods
Industrial production of ammonium oxalate typically involves the same reaction between oxalic acid and ammonium carbonate. The process is scaled up to produce large quantities of the compound for various industrial applications. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
Ammonium oxalate undergoes several types of chemical reactions, including:
Oxidation: Ammonium oxalate can be oxidized to produce carbon dioxide, water, and nitrogen gas.
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: Ammonium oxalate can participate in substitution reactions where the oxalate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic conditions.
Reduction: Ammonium oxalate itself acts as a reducing agent in reactions with oxidizing agents.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide, water, and nitrogen gas.
Reduction: The products depend on the specific reaction and the oxidizing agent used.
Substitution: The products vary based on the substituting anion.
科学的研究の応用
Ammonium oxalate has numerous scientific research applications, including:
Chemistry: It is used as an analytical reagent to precipitate calcium ions in qualitative analysis. It is also used in the preparation of other oxalate compounds.
Biology: Ammonium oxalate is used in the study of metabolic pathways involving oxalate and ammonium ions.
Medicine: It is used in blood tests to prevent coagulation by complexing with calcium ions.
Industry: Ammonium oxalate is used in the textile industry for dyeing and printing processes. .
作用機序
The mechanism of action of ammonium oxalate involves its ability to form complexes with metal ions. In biological systems, it can complex with calcium ions, preventing their precipitation and thus acting as an anticoagulant. In chemical reactions, its reducing properties are due to the presence of the oxalate ion, which can donate electrons to oxidizing agents. The molecular targets and pathways involved include the formation of stable complexes with metal ions and participation in redox reactions .
類似化合物との比較
Ammonium oxalate can be compared with other similar compounds, such as:
Sodium oxalate (Na2C2O4): Similar to ammonium oxalate, sodium oxalate is used as a reducing agent and in analytical chemistry. it does not have the same anticoagulant properties as ammonium oxalate.
Calcium oxalate (CaC2O4): This compound is commonly found in kidney stones and is less soluble in water compared to ammonium oxalate.
Potassium oxalate (K2C2O4): Used in similar applications as ammonium oxalate, but with different solubility and reactivity properties.
Ammonium oxalate is unique in its ability to act as an anticoagulant and its specific applications in both analytical chemistry and biological systems .
特性
CAS番号 |
14258-49-2 |
|---|---|
分子式 |
C2H5NO4 |
分子量 |
107.07 g/mol |
IUPAC名 |
azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C2H2O4.H3N/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);1H3 |
InChIキー |
AJGPQPPJQDDCDA-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)O)O.N |
正規SMILES |
C(=O)(C(=O)[O-])O.[NH4+] |
Key on ui other cas no. |
14258-49-2 |
物理的記述 |
Solid; [Merck Index] |
ピクトグラム |
Irritant |
関連するCAS |
14258-49-2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






